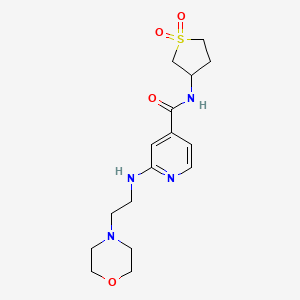
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide, also known as DTT-205, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets a specific protein called the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Mechanism of Action
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide targets the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. By inhibiting the activity of the E3 ubiquitin ligase, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide causes the accumulation of specific proteins that are important for the regulation of cell growth and survival. This leads to the induction of cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its potent anti-tumor activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. One area of research is the development of new formulations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. This could help to identify patients who are most likely to benefit from N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide therapy. Finally, there is a need for further studies to investigate the safety and efficacy of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide in vivo, in order to determine its potential as a clinical candidate.
Synthesis Methods
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-morpholin-4-ylethylamine to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dithiane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c21-16(19-14-2-10-25(22,23)12-14)13-1-3-17-15(11-13)18-4-5-20-6-8-24-9-7-20/h1,3,11,14H,2,4-10,12H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGDHHGIDBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
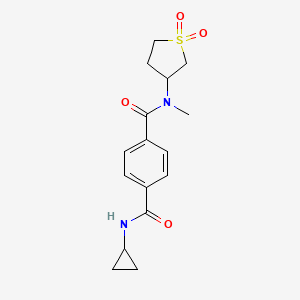
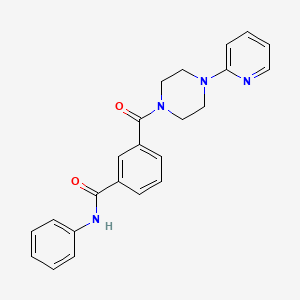
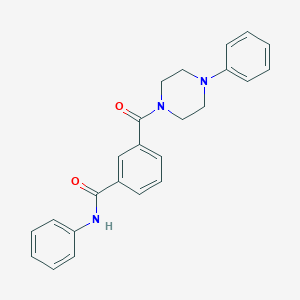
![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
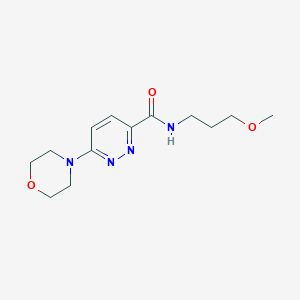
![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)
![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)